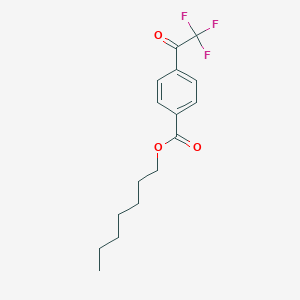
Carbonate ionophore I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonate ionophore I is a chemical compound with the molecular formula C16H19F3O3. It is known for its role as a neutral anion carrier in various scientific applications, particularly in the development of ion-selective electrodes. This compound is characterized by the presence of a heptyl group attached to a benzoate moiety, which is further modified with a trifluoroacetyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptyl 4-(trifluoroacetyl)benzoate typically involves a three-step process. The key step is the acylation of toluene with trifluoroacetic anhydride in the presence of aluminum chloride at temperatures ranging from -8°C to -10°C . This method is advantageous as it avoids the use of organometallic reagents, making it scalable for industrial production .
Industrial Production Methods
Industrial production of heptyl 4-(trifluoroacetyl)benzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The absence of organometallic reagents in the synthesis makes it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Carbonate ionophore I undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the trifluoroacetyl group, potentially leading to the formation of alcohols or other reduced derivatives.
Substitution: The benzoate moiety can undergo substitution reactions, where the trifluoroacetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Carbonate ionophore I has several scientific research applications:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and interactions.
Medicine: Its potential as a carrier molecule can be explored for drug delivery systems and other medical applications.
Mechanism of Action
The mechanism of action of heptyl 4-(trifluoroacetyl)benzoate involves its role as a neutral anion carrier. The trifluoroacetyl group interacts with anions, facilitating their transport across membranes. This interaction is primarily driven by the carbonyl carbon atom of the trifluoroacetyl group, which forms a complex with the anion . The molecular targets and pathways involved include various anion exchange processes and membrane transport mechanisms.
Comparison with Similar Compounds
Carbonate ionophore I can be compared with other similar compounds, such as:
- p-Methyl trifluoroacetophenone
- 2,4-Dimethyl trifluoroacetophenone
- 2,4,6-Trimethyl trifluoroacetophenone
- p-Butyl trifluoroacetophenone
These compounds share similar functional groups but differ in their specific structures and properties. This compound is unique due to its heptyl group, which enhances its hydrophobicity and makes it particularly suitable for use in ion-selective electrodes .
Properties
CAS No. |
129476-47-7 |
|---|---|
Molecular Formula |
C16H19F3O3 |
Molecular Weight |
316.31 g/mol |
IUPAC Name |
heptyl 4-(2,2,2-trifluoroacetyl)benzoate |
InChI |
InChI=1S/C16H19F3O3/c1-2-3-4-5-6-11-22-15(21)13-9-7-12(8-10-13)14(20)16(17,18)19/h7-10H,2-6,11H2,1H3 |
InChI Key |
CQFKNHZFYMLLPK-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















